
Hex-2-enedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hex-2-enedial, also known as (2Z)-2-Hexenedial, is an organic compound with the molecular formula C6H8O2. It is characterized by the presence of an aldehyde group and a double bond within its six-carbon chain. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hex-2-enedial can be synthesized through several methods. One common approach involves the oxidation of hex-2-ene using oxidizing agents such as potassium permanganate or ozone. The reaction conditions typically require a controlled environment to prevent over-oxidation and ensure the formation of the desired aldehyde.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic processes that involve the selective oxidation of hex-2-ene. These processes often utilize metal catalysts and specific reaction conditions to achieve high yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Hex-2-enedial undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form hex-2-enedioic acid.
Reduction: Reduction of this compound can yield hex-2-enol.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) under controlled conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Hex-2-enedioic acid.
Reduction: Hex-2-enol.
Substitution: Various substituted hex-2-enals depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hex-2-enedial has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
Hex-2-enedial can be compared with other similar compounds such as hex-2-enal and hex-3-enedial. While all these compounds share a similar carbon chain and the presence of an aldehyde group, this compound is unique due to the position of its double bond and its specific reactivity profile. This uniqueness makes it valuable in various chemical and biological applications.
Comparación Con Compuestos Similares
- Hex-2-enal
- Hex-3-enedial
- Hex-2-enol
Propiedades
Número CAS |
149109-22-8 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
hex-2-enedial |
InChI |
InChI=1S/C6H8O2/c7-5-3-1-2-4-6-8/h1,3,5-6H,2,4H2 |
Clave InChI |
LNRGVCBUONGIKW-UHFFFAOYSA-N |
SMILES canónico |
C(CC=O)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)
![1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one](/img/structure/B14269801.png)
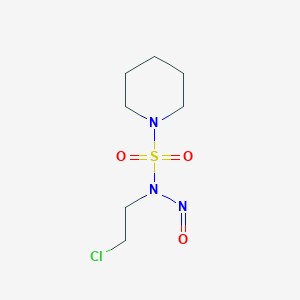
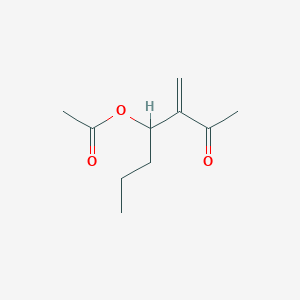
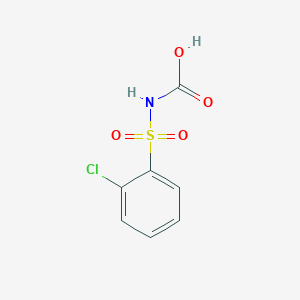
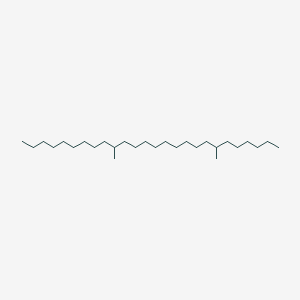
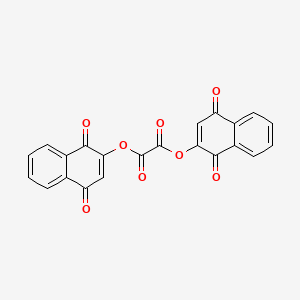
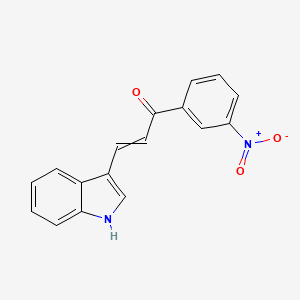
![(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate](/img/structure/B14269865.png)

![[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid](/img/structure/B14269869.png)

![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)

